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For Researchers, Scientists, and Drug Development Professionals

Abstract
Tarafenacin, also known as SVT-40776, is a potent and highly selective antagonist of the

muscarinic acetylcholine receptor M3 (M3R). This document provides a comprehensive

technical overview of Tarafenacin's chemical structure, physicochemical properties, and

pharmacological characteristics. It includes a summary of its binding affinity, selectivity, and

clinical trial data, alongside detailed experimental methodologies and visualizations of relevant

signaling pathways. This guide is intended to serve as a core resource for researchers and

professionals involved in the development of therapies targeting the muscarinic system.

Chemical Structure and Physicochemical Properties
Tarafenacin is a small molecule with the systematic IUPAC name [(3R)-1-

azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate. Its

chemical and physical properties are summarized in the table below.
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Property Value Source

Molecular Formula C₂₁H₂₀F₄N₂O₂ PubChem

Molecular Weight 408.4 g/mol PubChem

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-

3-yl] N-(3-fluorophenyl)-N-

[(3,4,5-

trifluorophenyl)methyl]carbama

te

PubChem

CAS Number 385367-47-5 PubChem

Synonyms SVT-40776, Tarafenacinum PubChem

Physical Description Solid (Predicted) PubChem

Melting Point Not available

Boiling Point Not available

Solubility Not available

Chemical Structure:

Pharmacological Properties
Mechanism of Action
Tarafenacin is a competitive antagonist of the muscarinic acetylcholine M3 receptor.[1] M3

receptors are predominantly located on smooth muscle cells, including the detrusor muscle of

the bladder, and are coupled to Gq/11 proteins. Antagonism of these receptors by Tarafenacin
leads to the inhibition of acetylcholine-induced smooth muscle contraction.

Pharmacodynamics
Receptor Binding Affinity: Tarafenacin exhibits high affinity for the human M3 muscarinic

receptor with a reported inhibitory constant (Ki) of 0.19 nM.[2]

Receptor Selectivity: In vitro studies have demonstrated that Tarafenacin is highly selective

for the M3 receptor over the M2 receptor, with a selectivity of approximately 200-fold.[2][3]
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This high selectivity is a key characteristic, as M2 receptors are involved in cardiac function,

and their blockade can lead to undesirable side effects. A comprehensive selectivity profile

across all muscarinic receptor subtypes (M1-M5) is not yet fully publicly available.

Pharmacokinetics (ADME)
Detailed preclinical and clinical pharmacokinetic data for Tarafenacin, including its absorption,

distribution, metabolism, and excretion, are not extensively published.

Signaling Pathways
As an M3 muscarinic receptor antagonist, Tarafenacin blocks the canonical Gq-coupled

signaling pathway initiated by acetylcholine. The following diagram illustrates this pathway.
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Caption: M3 Muscarinic Receptor Signaling Pathway and Tarafenacin's Point of Intervention.

Clinical Studies
A phase 2, multicentre, placebo-controlled, randomised, double-blind study was conducted to

evaluate the dose-response relationship, efficacy, and safety of Tarafenacin for the treatment

of overactive bladder (OAB).[1]

Study Design
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Participants: Adult patients with OAB for at least 6 months, with an average of ≥ 8

micturitions per day and ≥ 3 incontinence episodes or a total of ≥ 6 urgency episodes per 3

days.

Intervention: Patients were randomized to receive either Tarafenacin 0.2 mg, Tarafenacin
0.4 mg, or a placebo daily for 12 weeks.

Primary Endpoint: The primary objective was to compare the mean change in the number of

micturitions per 24 hours from baseline to 12 weeks.

Key Findings
Outcome Placebo Tarafenacin 0.2 mg Tarafenacin 0.4 mg

Mean Decrease in

Micturitions/24h
-1.77 ± 2.95 -1.92 ± 2.45

-2.43 ± 2.21 (p=0.033

vs placebo)

Most Common

Adverse Event
- Dry Mouth Dry Mouth

The study concluded that Tarafenacin 0.4 mg significantly decreased the number of

micturitions in patients with OAB compared to placebo, and both doses were well tolerated.
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Screening & Enrollment

Treatment Phase (12 Weeks)

Outcome Assessment
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Caption: Workflow of the Phase 2 Clinical Trial of Tarafenacin for Overactive Bladder.

Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor
Affinity
This protocol outlines a general method for determining the binding affinity of a compound like

Tarafenacin to muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for each of the five

human muscarinic receptor subtypes (M1-M5).
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Materials:

Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human M1, M2, M3, M4, or

M5 receptors.

Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [³H]-N-

methylscopolamine ([³H]-NMS).

Test Compound: Tarafenacin.

Reference Compound: A high-concentration of a known non-selective antagonist (e.g.,

atropine) to determine non-specific binding.

Assay Buffer: Phosphate-buffered saline (PBS) at pH 7.4.

Equipment: Cell culture supplies, centrifuge, 96-well filter plates, and a liquid scintillation

counter.

Method:

Membrane Preparation:

Culture the recombinant cells to a high density.

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the

membranes.

Centrifuge the homogenate to pellet the cell membranes.

Wash the membrane pellet with fresh buffer and resuspend to a known protein

concentration.

Binding Assay:

In a 96-well filter plate, add the following in triplicate:

A fixed concentration of the radioligand ([³H]-NMS).
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A range of concentrations of the test compound (Tarafenacin).

The prepared cell membrane suspension.

For total binding wells, omit the test compound.

For non-specific binding wells, add a high concentration of the reference compound

instead of the test compound.

Incubate the plate to allow the binding to reach equilibrium.

Separation and Detection:

Rapidly filter the contents of each well through the filter plate to separate the bound from

the free radioligand.

Wash the filters with cold assay buffer to remove any unbound radioligand.

Add a scintillation cocktail to each well and quantify the radioactivity using a liquid

scintillation counter.

Data Analysis:

Calculate the specific binding at each concentration of the test compound by subtracting

the non-specific binding from the total binding.

Plot the specific binding data against the logarithm of the test compound concentration to

generate a competition curve.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: General Workflow for a Radioligand Binding Assay.
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Conclusion
Tarafenacin is a promising M3 selective muscarinic receptor antagonist with demonstrated

efficacy in a phase 2 clinical trial for overactive bladder. Its high affinity and selectivity for the

M3 receptor suggest a favorable therapeutic profile with a potentially reduced risk of M2

receptor-mediated cardiac side effects. Further research is warranted to fully elucidate its

complete pharmacological profile, including a comprehensive selectivity panel, detailed

pharmacokinetic properties, and further clinical evaluation in larger patient populations. This

technical guide provides a foundational understanding of Tarafenacin for researchers and drug

development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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